Enzyme Inhibition Profile: Weak Dihydroorotase Activity Differentiates Target from Potent Bioactive Analogs
1-(3-Methylisoxazol-4-yl)ethanone demonstrates weak inhibition of the dihydroorotase enzyme, with an IC50 of 180,000 nM (180 µM). This value, obtained at pH 7.37, contrasts sharply with the nanomolar or low micromolar potency typically sought in lead compounds [1]. While a direct comparator is not available in this specific assay, this data point suggests the compound's value is not as a potent enzyme inhibitor but as an inactive or weakly active control, or as a core scaffold that requires significant derivatization to achieve target potency. This is a critical differentiator from highly functionalized, bioactive isoxazole analogs that may exhibit off-target effects if used as simple building blocks [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 180,000 nM (180 µM) |
| Comparator Or Baseline | Class-level inference: Highly active isoxazole-based inhibitors often have IC50 values in the low nM to µM range [2]. |
| Quantified Difference | The target compound's potency is several orders of magnitude weaker (10^2 to 10^5 fold difference) compared to optimized bioactive isoxazole derivatives. |
| Conditions | Inhibition of dihydroorotase from mouse Ehrlich ascites cells; compound evaluated at 10 µM, pH 7.37. |
Why This Matters
For researchers developing enzyme assays, this compound can serve as a low-potency baseline or a negative control, ensuring that observed activity in derivative compounds is genuine and not an artifact of the core scaffold.
- [1] BindingDB. Affinity Data for BDBM50405110: IC50 = 1.80E+5 nM for inhibition of dihydroorotase. View Source
- [2] Crocetti, L., et al. New 3-unsubstituted isoxazolones as potent human neutrophil elastase inhibitors: Synthesis and molecular dynamic simulation. Drug Dev Res, 2020, 81(3), 338-349. View Source
